1-Phenethyl-1,2,3,6-tetrahydropyridine

Description

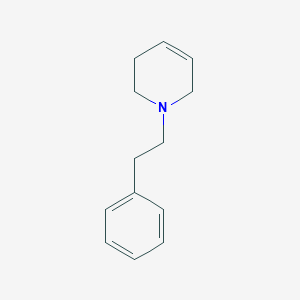

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-5,7-8H,6,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOOFSFSYIFVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Preparations

Diverse Synthetic Routes from Precursors

The construction of the 1-Phenethyl-1,2,3,6-tetrahydropyridine scaffold can be achieved through several synthetic pathways, starting from readily available chemical precursors. These routes include classical cyclization reactions as well as modern catalytic methods.

Reductive Cyclization and N-Alkylation Strategies

Reductive cyclization and N-alkylation are foundational strategies in the synthesis of N-substituted tetrahydropyridines. A common approach involves the Dieckmann cyclization of aminodicarboxylate esters. For instance, the synthesis of 1-(2-phenethyl)-4-piperidone, a key intermediate, can be achieved by condensing phenethylamine (B48288) with two equivalents of methyl acrylate, followed by Dieckmann cyclization of the resulting amino-diester. researchgate.net This intermediate can then be further modified to yield the desired tetrahydropyridine (B1245486).

Another innovative N-alkylation strategy utilizes the activation of amides with reagents like triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine. This method allows amides to function as direct alkylating agents, leading to the formation of N-substituted tetrahydropyridines after a reduction step. rsc.orgrsc.org This approach offers a novel application for amides in synthetic chemistry and has been successful in producing a variety of N-substituted compounds with high yields. rsc.orgrsc.org Additionally, O- and N-alkylated products of related tetrahydrobenzo[c] rsc.orgacs.orgnaphthyrin-5(6H)-one have been synthesized through a reduction-cyclization cascade, demonstrating the versatility of this type of reaction. nih.gov

| Strategy | Key Reagents/Intermediates | Description | Reference |

|---|---|---|---|

| Dieckmann Cyclization | Phenethylamine, Methyl acrylate | Condensation followed by cyclization to form a piperidone intermediate. | researchgate.net |

| Amide Activation for N-Alkylation | Amides, Triflic anhydride (Tf₂O), 2-Fluoropyridine | Amides are used as direct alkylating agents to form N-substituted tetrahydropyridines. | rsc.orgrsc.org |

| Reduction-Cyclization Cascade | Triflate intermediates | Used for the synthesis of O- and N-alkylated tetrahydrobenzo[c] rsc.orgacs.orgnaphthyrin-5(6H)-one. | nih.gov |

Metal-Catalyzed Coupling and Cycloaddition Approaches

Metal-catalyzed reactions offer powerful and efficient pathways to construct the tetrahydropyridine ring.

Palladium-catalyzed Heck Reactions: The Heck reaction, a palladium-catalyzed C-C coupling between aryl or vinyl halides and alkenes, is a versatile tool in organic synthesis. organic-chemistry.orgwikipedia.orgnih.gov This reaction has been applied to the synthesis of 1,2,3,6-tetrahydropyridine (B147620) derivatives. organic-chemistry.org The efficiency of the Heck reaction can be influenced by various parameters, including the catalyst, ligands, base, and solvent. nih.govnih.gov For example, palladium complexes with N-heterocyclic carbene ligands have shown good catalytic activity in the Heck coupling of aryl bromides under mild conditions. nih.gov

Ruthenium-catalyzed Enyne Metathesis: Ruthenium-catalyzed enyne metathesis is an effective method for forming cyclic compounds containing a 1,3-diene moiety from enynes. researchgate.netnih.govasapune.com This approach, particularly ring-closing enyne metathesis (RCEYM), has been utilized for the synthesis of various functionalized tetrahydropyridines. researchgate.netresearchgate.net The reaction demonstrates good functional group tolerance and can be performed on a gram scale with moderate to high yields. researchgate.net This method is valuable for creating enantioenriched tetrahydropyridine-based conjugated 1,3-dienes, which can be further transformed into more complex bicyclic structures. researchgate.netresearchgate.net

| Reaction | Catalyst | Key Features | Reference |

|---|---|---|---|

| Heck Reaction | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂) | Forms substituted alkenes from unsaturated halides and alkenes; shows outstanding trans selectivity. | organic-chemistry.orgwikipedia.org |

| Enyne Metathesis | Ruthenium carbene complexes (e.g., Grubbs catalyst) | Constructs carbo- and heterocycles from enynes; produces 1,3-diene moieties. | researchgate.netnih.govasapune.com |

Multicomponent Reaction Systems for Tetrahydropyridine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. eresearchco.comnih.gov This strategy is advantageous for its high atom economy, reduced reaction times, and simplified purification processes. eresearchco.com Various MCRs have been developed for the synthesis of highly functionalized tetrahydropyridine derivatives. eresearchco.comtandfonline.comresearchgate.net

These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and Mannich reactions, followed by cyclization. nih.gov For example, a one-pot, five-component reaction of anilines, aromatic aldehydes, and acetoacetic esters can yield functionalized piperidines with high diastereoselectivity. researchgate.net Another approach involves a triple-domino Michael/aza-Henry/cyclization reaction catalyzed by a quinine-derived squaramide to produce tetrahydropyridines with three contiguous stereogenic centers in good yields and excellent enantiomeric excesses. acs.org The use of catalysts like ZnO nanoparticles and ionic liquids can further promote these reactions under environmentally friendly conditions. tandfonline.comresearchgate.net

Stereoselective Synthesis and Chiral Induction Techniques

The synthesis of specific stereoisomers of this compound is crucial for its application in various fields. Stereoselective synthesis aims to produce a single enantiomer or diastereomer.

A convenient method for preparing functionalized chiral tetrahydropyridine-3-carboxylates involves allylboration of N-aluminoimines, followed by a conjugate addition-elimination and ring-closing metathesis. nih.gov This technique has been used to synthesize chiral tetrahydropyridines with known biological activity. nih.gov

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, a low loading of a quinine-derived squaramide can catalyze a triple-domino reaction to afford tetrahydropyridines with excellent enantioselectivity. acs.org Similarly, multicomponent reactions can be designed to be stereoselective. A five-component reaction involving aldehydes, esters of 3-oxocarboxylic acids, C-H acids, and ammonium (B1175870) acetate (B1210297) has been reported to produce polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereocenters in a stereoselective manner. researchgate.net The formation of a single diastereoisomer is often observed in these reactions. nih.govresearchgate.net

Optimization and Scalability Considerations in Laboratory Synthesis

For a synthetic method to be practical, it must be optimizable and scalable. Many of the modern synthetic routes for tetrahydropyridines are designed with these factors in mind. For example, ruthenium-catalyzed ring-closing enyne metathesis has been shown to proceed with no significant differences in yield when carried out on a gram scale. researchgate.net

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of tetrahydropyridine derivatives, several green approaches have been developed.

The use of environmentally benign solvents, such as water or ionic liquids, is a key aspect of green chemistry. researchgate.netinformahealthcare.com For instance, some Heck reactions can be performed in aqueous media, minimizing the use of volatile organic compounds. nih.gov Multicomponent reactions are inherently green due to their high atom economy. eresearchco.comresearchgate.net Furthermore, the use of reusable catalysts, such as polyaniline-zirconium oxide composites or magnetized nano walnut shell supported titanium tetrachloride, enhances the sustainability of the synthetic process. researchgate.netinformahealthcare.com Metal-free synthesis, such as the acetic acid-promoted one-pot synthesis of tetrahydropyridines, provides a greener alternative to traditional metal-catalyzed methods. tandfonline.com

Mechanistic Investigations in Preclinical Research Models

Elucidation of Molecular and Cellular Interaction Mechanisms in In Vitro Systems

In vitro models provide a controlled environment to dissect the specific molecular interactions of 1-Phenethyl-1,2,3,6-tetrahydropyridine and its metabolites at the cellular and subcellular levels.

The journey of this compound into and within neural cells is a multi-step process that is crucial for its neurotoxic effects. Being a lipophilic molecule, it readily crosses the blood-brain barrier. nih.govnih.gov Once in the central nervous system, it is taken up by astrocytes. nih.gov Inside these glial cells, it undergoes metabolic conversion. The resulting toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), is then released into the extracellular space. nih.gov

Dopaminergic neurons selectively take up MPP+ through the dopamine (B1211576) transporter (DAT). nih.govnih.gov This selective uptake is a key reason for the specific neurotoxicity of the compound to this neuronal population. nih.gov Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria, a process driven by the mitochondrial membrane potential. nih.govnih.gov This accumulation is the primary event leading to the downstream toxic effects. nih.gov Research has also shown that the vesicular monoamine transporter (VMAT) can sequester MPP+ into vesicles, which may act as a protective mechanism by removing it from the cytoplasm and mitochondria. nih.gov

| Cellular Process | Key Molecule/Organelle | Role in this compound Neurotoxicity |

| Uptake into Glial Cells | Astrocytes | Initial uptake and metabolic processing of this compound. nih.gov |

| Selective Neuronal Uptake | Dopamine Transporter (DAT) | Transports the toxic metabolite MPP+ specifically into dopaminergic neurons. nih.govnih.gov |

| Intracellular Accumulation | Mitochondria | Site of high concentration of MPP+, leading to inhibition of cellular respiration. nih.govnih.gov |

| Sequestration | Vesicular Monoamine Transporter (VMAT) | Can sequester MPP+ into vesicles, potentially reducing its immediate toxicity. nih.gov |

The metabolic conversion of this compound is a critical step in its mechanism of action. In the brain, this protoxin is metabolized by the enzyme monoamine oxidase B (MAO-B), which is predominantly located in glial cells. nih.govnih.govnih.gov MAO-B catalyzes the oxidation of this compound to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+), which is then further oxidized to the active neurotoxin, MPP+. nih.govnih.gov

The inhibition of MAO-B has been shown to prevent the neurotoxic effects of this compound, highlighting the essential role of this enzymatic conversion. nih.govnih.gov The rate of this metabolic process can influence the severity of the resulting neurodegeneration. Once formed, MPP+ is the primary agent responsible for the subsequent cellular damage. researchgate.netmdpi.com

| Enzyme | Location | Substrate | Product | Significance |

| Monoamine Oxidase B (MAO-B) | Glial Cells (Astrocytes) | This compound | 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) | First and essential step in the bioactivation of the protoxin. nih.govnih.gov |

| (Spontaneous Oxidation) | Extracellular/Intracellular | 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) | 1-methyl-4-phenylpyridinium (MPP+) | Formation of the active neurotoxin. nih.gov |

The primary molecular target of MPP+ within the mitochondria is Complex I of the electron transport chain. nih.govmdpi.compsu.edu The binding of MPP+ to Complex I inhibits its function, leading to a cascade of detrimental events. nih.gov This inhibition disrupts ATP synthesis, causing an energy deficit within the neuron, and increases the production of reactive oxygen species (ROS), leading to oxidative stress. nih.govresearchgate.netnih.gov

Beyond its interaction with Complex I, the uptake of MPP+ is critically dependent on its binding to the dopamine transporter (DAT). nih.govnih.gov The affinity of MPP+ for DAT facilitates its selective accumulation in dopaminergic neurons. Studies have also explored the binding of this compound and its metabolites to other cellular components, such as melanin (B1238610) in nigral cells, which may act as a reservoir for the toxin, prolonging its intracellular concentration and contributing to delayed neurotoxicity. nih.gov Furthermore, alterations in dopamine receptor binding have been observed in response to the neurotoxic insult. nih.govnih.gov

Application in In Vivo Animal Models for Disease Mechanism Research

The administration of this compound to animals is a widely used and valuable method for creating models of Parkinson's disease, allowing for the study of disease pathogenesis and the testing of potential therapeutic strategies. nih.govnih.govresearchgate.net

Systemic administration of this compound in various animal species, most notably mice and non-human primates, leads to the development of a Parkinsonian phenotype. bjbms.orgnih.govresearchgate.net This includes the cardinal motor symptoms of PD such as akinesia, rigidity, and postural abnormalities. researchgate.net The extent and nature of the induced pathology can be modulated by the administration protocol. nih.gov

Acute, high-dose regimens tend to cause rapid and severe dopaminergic cell loss, while chronic, low-dose administration can produce a more progressive neurodegeneration that may better mimic the gradual onset of sporadic PD in humans. nih.govnih.gov These models have been instrumental in demonstrating the selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta to the toxin. bjbms.orgnih.gov The resulting neurodegeneration is a hallmark of these models and provides a platform to study the downstream consequences of this specific neuronal loss. researchgate.net

| Animal Model | Key Features of Induced Phenotype | Relevance to Parkinson's Disease Research |

| Mouse | Selective loss of dopaminergic neurons in the substantia nigra, striatal dopamine depletion, motor deficits. bjbms.orgnih.gov | Widely used for studying the basic mechanisms of neurodegeneration and for initial screening of neuroprotective agents. bjbms.orgnih.gov |

| Non-human Primate | Induces a syndrome that is virtually identical to human Parkinson's disease, including tremor, rigidity, and akinesia. nih.govnih.gov | Considered a gold-standard model for preclinical testing of symptomatic and restorative therapies due to its close clinical correlation. nih.gov |

A primary consequence of the this compound-induced lesion is a profound and selective depletion of dopamine in the striatum. nih.govuky.edu This is a direct result of the degeneration of the nigrostriatal dopaminergic pathway. nih.govnih.gov The reduction in striatal dopamine levels is a key biochemical correlate of the observed motor deficits. nih.gov

In addition to the dopaminergic system, some studies have reported alterations in other neurotransmitter systems, although these are generally less pronounced. For instance, long-term depletions in cortical and hippocampal serotonin (B10506) and norepinephrine (B1679862) have been observed with certain analogs of this compound. nih.gov The dysregulation of these neurotransmitter systems contributes to the complex clinical picture of the modeled disease state. The analysis of these neurochemical changes is crucial for understanding the functional consequences of the neurotoxic insult and for evaluating the efficacy of therapeutic interventions aimed at restoring neurotransmitter balance. nih.govnih.gov

Exploration of Oxidative Stress and Mitochondrial Dysfunction Pathways in Animal Models

The neurotoxin this compound (MPTP) has been instrumental in elucidating the roles of oxidative stress and mitochondrial dysfunction in the degeneration of dopaminergic neurons, processes believed to be central to the pathophysiology of Parkinson's disease (PD). nih.gov Following systemic administration in animal models, the lipophilic MPTP crosses the blood-brain barrier and is metabolized into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), primarily by monoamine oxidase B (MAO-B) in glial cells. nih.govfrontiersin.org MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT). nih.govresearchgate.net

Once inside the dopaminergic neuron, MPP+ concentrates in the mitochondria, where it exerts its primary toxic effects by inhibiting Complex I of the mitochondrial electron transport chain. nih.govresearchgate.net This inhibition disrupts the oxidative phosphorylation process, leading to a significant depletion of adenosine (B11128) triphosphate (ATP) and subsequent energy failure within the cell. researchgate.netnih.gov The blockade of the electron transport chain also results in the increased production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. nih.govnih.gov

The surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. nih.govnih.gov These highly reactive molecules can damage cellular components, including lipids, proteins, and nucleic acids. For instance, superoxide radicals can react with nitric oxide to form peroxynitrite, a potent oxidant that can nitrate (B79036) proteins, such as tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, thereby inactivating it. nih.gov This contributes to the decline in dopamine production observed in these models.

Furthermore, oxidative stress and the initial mitochondrial insult can trigger the opening of the mitochondrial permeability transition pore (mPTP). nih.govwikipedia.org The opening of the mPTP disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately culminating in cell death. nih.govmdpi.com The interplay between mitochondrial dysfunction and oxidative stress creates a vicious cycle that perpetuates neuronal damage. researchgate.net

Studies in various animal models have consistently demonstrated these effects. For example, MPTP-treated mice exhibit significant disruption of mitochondrial respiratory chain complexes, including decreased activity of NADH dehydrogenase. researchgate.net Research has also shown that MPTP administration leads to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reduced levels of glutathione (B108866) (GSH), a key intracellular antioxidant. researchgate.net

Table 1: Key Findings on Oxidative Stress and Mitochondrial Dysfunction in MPTP Animal Models

| Finding | Animal Model | Key Observations | References |

|---|---|---|---|

| Inhibition of Mitochondrial Complex I | Mice, Primates | MPP+ directly inhibits Complex I of the electron transport chain, leading to ATP depletion and energy failure. | nih.govresearchgate.netnih.gov |

| Increased Reactive Oxygen Species (ROS) Production | Mice, Rats | Blockade of the electron transport chain results in the generation of superoxide radicals and other ROS. | nih.govnih.gov |

| Evidence of Oxidative Damage | Mice | Increased levels of malondialdehyde (MDA) and decreased levels of glutathione (GSH) are observed. | researchgate.net |

| Protein Nitration | Mice | Formation of peroxynitrite leads to the nitration and inactivation of key enzymes like tyrosine hydroxylase. | nih.gov |

| Mitochondrial Permeability Transition Pore (mPTP) Opening | General finding in models of neurodegeneration | Oxidative stress and calcium dysregulation contribute to the opening of the mPTP, leading to mitochondrial swelling and release of pro-apoptotic factors. | nih.govwikipedia.org |

Evaluation of Neuroinflammatory Responses and Glial Cell Interactions in Research Models

The administration of MPTP in animal models not only induces direct neurotoxicity but also triggers a robust neuroinflammatory response, characterized by the activation of glial cells, namely microglia and astrocytes. nih.govnih.gov This inflammatory cascade is now recognized as a critical contributor to the progressive nature of dopaminergic neurodegeneration. nih.gov

Microglia, the resident immune cells of the central nervous system, are rapidly activated in response to the initial neuronal injury caused by MPP+. nih.gov Studies have shown a significant increase in the number and morphological changes of microglia in the substantia nigra and striatum of MPTP-treated animals. nih.govresearchgate.net Activated microglia undergo a phenotypic switch to a pro-inflammatory state, releasing a variety of cytotoxic factors, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as reactive oxygen and nitrogen species. researchgate.net This microglial response can precede neuronal degeneration, suggesting its active role in the pathogenic process. nih.gov

Astrocytes, another type of glial cell, also become reactive in response to MPTP-induced damage, a process known as astrogliosis. nih.govresearchgate.net Reactive astrocytes are characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP). researchgate.net While astrocytes can have neuroprotective functions, their chronic activation in the context of MPTP-induced neurodegeneration can also contribute to the inflammatory environment. nih.gov For example, changes in the expression of the calcium-binding protein S100β in astrocytes have been observed in MPTP-intoxicated animals. nih.gov

The interaction between microglia and astrocytes is crucial in orchestrating the neuroinflammatory response. unipd.it Activated microglia can release signals that modulate astrocyte behavior, and in turn, reactive astrocytes can influence microglial activation. unipd.it This "cross-talk" between glial cells can amplify the inflammatory cascade, creating a self-perpetuating cycle of neuroinflammation and neuronal damage. unipd.it Furthermore, peripheral immune cells, such as T-lymphocytes, have been reported to infiltrate the brain in MPTP models, further contributing to the neuroinflammatory milieu. nih.govfrontiersin.org The synergistic action of peripheral inflammation and MPTP has been shown to enhance the microglial response and subsequent dopaminergic cell death. frontiersin.org

Table 2: Neuroinflammatory Responses and Glial Cell Interactions in MPTP Research Models

| Finding | Cell Type | Animal Model | Key Observations | References |

|---|---|---|---|---|

| Microglial Activation | Microglia | Mice, Rats | Increased number and morphological changes of microglia in the substantia nigra and striatum. Release of pro-inflammatory cytokines (TNF-α, IL-1β). | nih.govresearchgate.netresearchgate.net |

| Astrogliosis | Astrocytes | Mice | Increased expression of glial fibrillary acidic protein (GFAP) and hypertrophy of astrocytes. | researchgate.netresearchgate.net |

| Glial Cell Cross-Talk | Microglia, Astrocytes | In vitro and in vivo models | Interactions between microglia and astrocytes amplify the inflammatory response. | unipd.it |

| Peripheral Immune Cell Infiltration | T-lymphocytes | Mice | Infiltration of CD4+ and CD8+ T-lymphocytes into the substantia nigra. | nih.gov |

| Synergy with Systemic Inflammation | Microglia | Mice | Peripheral inflammation induced by lipopolysaccharide (LPS) enhances MPTP-induced microglial activation and neurodegeneration. | frontiersin.org |

Contribution to Understanding Fundamental Biological Pathways

The discovery and subsequent investigation of this compound (MPTP) have profoundly advanced our understanding of several fundamental biological pathways, extending far beyond the immediate context of Parkinson's disease. The MPTP model has served as a powerful tool to dissect the intricate mechanisms of selective neurodegeneration, mitochondrial biology, and neuroinflammation. researchgate.netnih.gov

One of the most significant contributions of MPTP research has been the solidifying of the "mitochondrial hypothesis" of neurodegeneration. nih.gov The specific inhibition of mitochondrial complex I by MPP+ provided concrete evidence that mitochondrial dysfunction can be a primary cause of neuronal cell death. nih.govresearchgate.net This has spurred extensive research into the role of mitochondria in a wide range of neurodegenerative disorders.

Furthermore, the MPTP model has been pivotal in highlighting the critical role of oxidative stress in neurotoxicity. nih.govnih.gov The elucidation of the pathways leading from MPP+ accumulation to the generation of reactive oxygen and nitrogen species has provided a framework for understanding how oxidative damage contributes to neuronal demise. nih.gov This has led to the exploration of antioxidant strategies as potential therapeutic interventions for various neurological conditions.

The robust inflammatory response triggered by MPTP has also been instrumental in establishing neuroinflammation as a key player in the progression of neurodegenerative diseases, rather than merely a consequence of neuronal death. nih.govresearchgate.net The model has allowed researchers to study the specific roles of microglia and astrocytes in the inflammatory cascade and their interactions with neurons. jneurosci.org

Beyond neurodegeneration, the MPTP model has provided insights into the functioning of the basal ganglia. The stable and reproducible motor deficits induced by MPTP in non-human primates enabled detailed mapping of the direct and indirect pathways of the basal ganglia, which has had significant translational implications, including the identification of the subthalamic nucleus as a target for deep brain stimulation. nih.gov The model has also been crucial for preclinical testing of various therapeutic agents. nih.govnih.gov

Finally, the structural similarity of MPTP to certain pesticides, such as paraquat (B189505) and rotenone, fueled the "environmental hypothesis" of Parkinson's disease, suggesting that exposure to environmental toxins could be a risk factor for the development of the disease. nih.gov This has prompted numerous epidemiological and experimental studies investigating the links between environmental exposures and neurodegeneration. nih.gov

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that govern chemical reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is particularly effective for calculating properties that predict a molecule's stability, reactivity, and spectroscopic characteristics. For a molecule like 1-Phenethyl-1,2,3,6-tetrahydropyridine, DFT can be used to compute several key parameters.

Key applications of DFT include the determination of:

Optimized Molecular Geometry: Calculating the lowest energy conformation, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites for potential reactions. nih.gov

Atomic Charges: Calculating the charge distribution among the atoms provides insight into local polarity and reactivity.

Below is an illustrative table of the types of quantum chemical parameters that would be generated from a DFT analysis of this compound, based on typical values for similar organic molecules.

| Calculated Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates potential sites for oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates potential sites for reduction or nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a larger gap implies higher stability and lower reactivity. | Predicts the molecule's overall chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electron-rich and electron-poor regions. | Highlights reactive sites for electrophilic and nucleophilic attack. |

Ab Initio Methods in Mechanistic Pathways

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. dntb.gov.uanist.gov These methods are computationally intensive but can provide highly accurate results for reaction energies, transition state structures, and potential energy surfaces. nih.gov For this compound, ab initio calculations would be instrumental in elucidating the mechanisms of its potential reactions, such as oxidation, metabolism, or degradation. researchgate.net

For instance, in studying the metabolic oxidation of the tetrahydropyridine (B1245486) ring—a known pathway for the analogous MPTP—ab initio methods could:

Model the step-by-step transformation of the molecule.

Calculate the activation energies for each step of the reaction.

Identify and characterize the geometry of transition states and intermediates. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govunipa.it By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and its interactions with other molecules, such as biological targets. nih.gov

For this compound, MD simulations can reveal:

Conformational Landscape: The molecule is not static; the tetrahydropyridine ring and the phenethyl side chain can adopt various conformations. MD simulations can explore these different shapes and determine their relative stabilities. nih.gov

Ligand-Protein Binding: If this compound is investigated as a ligand for a specific protein receptor, MD simulations can model the binding process, predict the stability of the ligand-protein complex, and identify key interacting amino acid residues.

Solvation Effects: MD simulations can explicitly model the interactions between the molecule and solvent (e.g., water), providing insights into its solubility and how its conformation changes in a biological environment.

Key parameters analyzed in MD simulations are presented in the table below.

| MD Simulation Parameter | Description | Application to this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Assesses the stability of the molecule's conformation or its binding pose within a protein. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule, such as the phenethyl side chain. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over time. | Monitors overall conformational changes or unfolding/folding events. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its target. | Determines the role of hydrogen bonding in stabilizing ligand-receptor interactions. |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Research Probes

Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used to correlate the chemical structure of compounds with their biological activity or other properties. mdpi.comnih.gov If a series of tetrahydropyridine analogs were synthesized and tested for a specific biological activity, QSAR could be used to build a predictive model. researchgate.netnih.gov

A QSAR model for research probes based on the this compound scaffold would involve:

Data Collection: Assembling a dataset of structurally similar compounds with measured biological activity (e.g., receptor binding affinity, enzyme inhibition).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation that links the descriptors to the biological activity. mdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions, reactivity, and charge-transfer processes. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and hydrophobic interactions with a target. |

| Topological | Connectivity indices, Wiener index | Describes molecular size, shape, and branching. |

Predictive Modeling of Metabolic Transformations in Biological Systems

Computational tools can predict the metabolic fate of a chemical compound in a biological system, identifying likely sites of metabolism (SoM) and the structures of potential metabolites. nih.govnih.gov This is crucial for anticipating the biotransformation of compounds like this compound. These models often use rule-based systems derived from known metabolic reactions or machine learning algorithms trained on large datasets of metabolic data. chemistryviews.orgresearchgate.net

The metabolism of the related compound MPTP is well-documented, proceeding via oxidation by monoamine oxidase B (MAO-B) to form the toxic metabolite MPP+. wikipedia.orgresearchgate.net Predictive models for this compound would likely identify similar pathways.

Potential metabolic transformations that could be predicted include:

Oxidation of the Tetrahydropyridine Ring: Dehydrogenation to form a dihydropyridinium and subsequently a pyridinium (B92312) species, analogous to the MPTP/MPP+ pathway.

Hydroxylation of the Phenyl Ring: Addition of a hydroxyl group to the aromatic rings, a common reaction catalyzed by cytochrome P450 (CYP) enzymes.

N-dealkylation: Cleavage of the phenethyl group from the nitrogen atom.

These predictive tools help in early-stage research to identify potentially reactive or toxic metabolites, guiding the design of safer and more effective molecules. nih.gov

Future Research Directions and Unaddressed Academic Questions

Development of Novel and Efficient Synthetic Methodologies

The pursuit of new and improved methods for synthesizing 1-Phenethyl-1,2,3,6-tetrahydropyridine and its analogs is a cornerstone of future research. While classical synthetic routes exist, there is a significant need for methodologies that offer higher yields, greater efficiency, and are scalable and environmentally benign.

Key areas for development include:

Catalytic Systems: The use of novel catalysts presents a promising avenue. For instance, ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) has been shown as an efficient route for synthesizing enantioenriched tetrahydropyridine-based compounds. researchgate.net Future work could focus on optimizing these and other metal catalysts to improve reaction times, lower catalyst loading, and enhance stereoselectivity. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): MCRs are powerful tools in synthetic chemistry, offering advantages such as operational simplicity, atom economy, and the ability to generate complex molecules in a single step. researchgate.netresearchgate.netsemanticscholar.org Developing one-pot, multi-component strategies for this compound would streamline its production, making it more accessible for further research. ufms.br

Green Chemistry Approaches: A significant future direction is the incorporation of green chemistry principles into the synthesis of this compound. uniroma1.itnih.gov This includes the use of greener solvents (like water or ethanol), solvent-free reaction conditions, and recyclable catalysts to minimize the environmental impact of the synthesis process. semanticscholar.orgunito.itrsc.org The development of such eco-friendly protocols is not only environmentally responsible but also often leads to safer and more cost-effective production methods. nih.gov

| Methodology | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|

| Ruthenium-Catalyzed Metathesis | High yields, scalability, mild conditions, good functional group tolerance. | Direct and efficient synthesis of chiral derivatives. | researchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to diverse structures. | Streamlined, single-step synthesis from simple precursors. | researchgate.netufms.br |

| Green Solvents/Solvent-Free | Reduced environmental impact, enhanced safety, potential for cost reduction. | Development of sustainable and eco-friendly production methods. | semanticscholar.orgrsc.org |

Unveiling Further Complex Chemical Transformations

The chemical reactivity of this compound beyond its fundamental transformations remains largely unexplored. A deeper understanding of its reactivity is essential for creating more complex and potentially more potent derivatives.

Future research should investigate:

Intramolecular Reactions: The phenethyl group offers a unique opportunity for intramolecular reactions. For example, under superacidic conditions, 1-phenethyl-1,2,3,6-tetrahydropyridines can undergo intramolecular Friedel–Crafts reactions to form complex azatricyclic structures. Further exploration of these and other intramolecular cyclizations could lead to novel polycyclic systems with interesting structural and biological properties.

Cycloaddition Reactions: The double bond within the tetrahydropyridine ring makes it a candidate for various cycloaddition reactions, such as Diels-Alder, [3+2], and [2+2] cycloadditions. nih.govacgpubs.orgmdpi.com These reactions are powerful methods for constructing complex ring systems. nih.gov Investigating the behavior of this compound in such reactions could open doors to a wide array of novel and structurally diverse compounds.

Functionalization of the Ring: Developing methods for the selective functionalization of both the carbon and nitrogen atoms of the tetrahydropyridine ring is crucial. This would allow for the synthesis of a library of derivatives with varied substituents, which is essential for structure-activity relationship (SAR) studies. nih.govauctoresonline.org

Expanding the Utility in Advanced Biological Mechanistic Models

The tetrahydropyridine scaffold is famously associated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a potent neurotoxin widely used to create animal models of Parkinson's disease. researchgate.netnih.govnih.gov MPTP's ability to selectively destroy dopaminergic neurons has made it an invaluable tool in neuroscience. nih.govnih.govuky.edu However, the potential of this compound in similar or different biological models is an area ripe for investigation.

Future research should aim to:

Develop Novel Neurological Models: While MPTP is the gold standard for inducing parkinsonism, there is a continuous need for models that can recapitulate other aspects of neurodegenerative diseases. researchgate.net Investigating the specific neurochemical effects of this compound could reveal if it can be used to model different pathological pathways or neurodegenerative conditions.

Explore Non-Neurological Applications: The biological activity of tetrahydropyridine derivatives is not limited to the central nervous system. researchgate.net They have been investigated for a wide range of pharmacological properties. nih.govauctoresonline.org A critical unaddressed question is the broader biological activity profile of this compound. Systematic screening of this compound in various biological assays could uncover novel therapeutic applications.

| Compound | Primary Application in Biological Models | Mechanism of Action Highlight | Reference |

|---|---|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Induction of Parkinsonism in animal models. | Metabolized to MPP+, which selectively destroys dopaminergic neurons. | researchgate.netnih.govnih.gov |

| This compound | Largely unexplored. | Unknown; potential for novel neurological or systemic effects. | N/A |

Integration of Multidisciplinary Approaches in Research

To gain a comprehensive understanding of this compound, it is essential to move beyond traditional chemical and biological studies and embrace a more integrated, multidisciplinary approach.

Future research should incorporate:

Computational and Theoretical Chemistry: Density Functional Theory (DFT) and other computational methods can provide deep insights into the compound's electronic structure, reactivity, and spectroscopic properties. nih.govmdpi.comderpharmachemica.com These theoretical studies can guide synthetic efforts and help to rationalize experimental observations.

Advanced Spectroscopic and Analytical Techniques: The use of advanced NMR techniques, X-ray crystallography, and mass spectrometry is crucial for the unambiguous characterization of this compound and its derivatives. nih.govnih.govresearchgate.net These methods provide detailed information about the three-dimensional structure and connectivity of molecules, which is vital for understanding their biological activity.

Metallomics and Systems Biology: The neurotoxicity of the related compound MPTP is known to involve interactions with redox-active metals like iron. nih.gov A metallomics approach could investigate whether this compound interacts with metal ions in biological systems. Furthermore, systems biology approaches could help to unravel the complex biological networks affected by this compound.

Addressing Remaining Knowledge Gaps in its Chemical and Biological Research Profile

Despite the progress made in the study of tetrahydropyridines, significant knowledge gaps remain specifically for this compound. A concerted effort to address these gaps will be critical for future progress.

Key unaddressed questions include:

What is the full spectrum of its chemical reactivity, particularly in complex, stereoselective transformations?

What are the specific molecular targets and mechanisms of action of this compound in biological systems?

How does its metabolic fate differ from that of other N-substituted tetrahydropyridines like MPTP, and what are the implications of these differences for its biological activity?

Can its synthesis be optimized to be both highly efficient and environmentally sustainable, making it more readily available for widespread research?

What is its potential as a scaffold for the development of new therapeutic agents or as a tool for probing biological processes?

Answering these questions will require a collaborative and forward-thinking approach, leveraging the latest advances in synthetic chemistry, pharmacology, and computational science. The future of research on this compound is bright, with the potential for significant discoveries that could impact both fundamental science and medicine.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Phenethyl-1,2,3,6-tetrahydropyridine and its derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves reductive amination or substitution reactions. For example:

- Reduction of Schiff bases : Derivatives like N-(2-furoylamino)-4-phenyl-1,2,3,6-tetrahydropyridine (yield: 83%) can be synthesized via NaBH₄ reduction in ethanol .

- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., with tetrakis(triphenylphosphine)palladium(0)) under microwave irradiation (150°C, 10 minutes) achieve 30% yield for boronate ester derivatives .

Q. Optimization Strategies :

- Solvent selection : Use polar aprotic solvents (e.g., 1,4-dioxane/water mixtures) to enhance solubility.

- Catalyst loading : Adjust Pd catalyst ratios to balance cost and efficiency.

Q. Table 1: Representative Yields and Conditions

| Derivative | Reaction Type | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 9a | NaBH₄ reduction | Ethanol | 60 | |

| Boronate ester | Pd-catalyzed coupling | 1,4-dioxane/H₂O | 30 |

Q. How should researchers characterize the structural and electronic properties of this compound analogs?

Methodological Answer :

- NMR Spectroscopy : Use -NMR to identify substituent effects. For example, the 1,2,3,6-tetrahydropyridine ring protons appear as multiplet peaks between δ 2.5–3.5 ppm, while aromatic protons (e.g., phenyl groups) resonate at δ 7.0–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas. For instance, GC-MS analysis of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives shows a base peak at m/z 159.1 ([M]⁺) .

Q. Key Considerations :

- Isomer differentiation : Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities.

- Quantitative analysis : Pair LC-MS with internal standards for purity assessment.

Advanced Research Questions

Q. What experimental models are appropriate for evaluating the neurotoxic potential of this compound, and how do they compare to MPTP?

Methodological Answer :

-

In vitro models :

- Synaptosomal uptake assays : Measure competitive inhibition of dopamine/norepinephrine transporters using radiolabeled tracers (e.g., MPP⁺). MPTP’s metabolite, MPP⁺, inhibits dopamine uptake with nM in rat striatum .

- MAO enzyme kinetics : Assess metabolic activation by MAO-B using fluorometric assays. MPTP analogs with 4-aryl substitutions show higher MAO-B affinity ( µM) .

-

In vivo models :

Q. Key Distinctions :

Q. How do structural modifications at the 4-position of this compound influence its interaction with monoamine oxidases (MAOs)?

Methodological Answer :

- Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, NO₂): Increase MAO-B affinity by enhancing electrophilicity at the 4-position. For example, 4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine (Cl-PTP) is a potent MAO-B substrate .

- Bulkier substituents (e.g., phenethyl): Reduce MAO-B metabolism due to steric hindrance, lowering neurotoxicity .

Q. Table 2: MAO-B Affinity of Selected Analogs

| Compound | Substituent | MAO-B (µM) | Neurotoxicity |

|---|---|---|---|

| MPTP | 4-phenyl | 25 | High |

| Cl-PTP | 4-(p-Cl-phenyl) | 18 | Moderate |

| Ethyl-MPTP | 4-ethyl | >100 | Low |

Q. Experimental Design :

Q. How can researchers resolve contradictions in neurotransmitter depletion data across tetrahydropyridine analogs?

Methodological Answer : Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.